molecular formula C17H18ClNO5 B6039521 N-(4-chloro-2,5-dimethoxyphenyl)-3,4-dimethoxybenzamide

N-(4-chloro-2,5-dimethoxyphenyl)-3,4-dimethoxybenzamide

Cat. No.: B6039521
M. Wt: 351.8 g/mol
InChI Key: YLICPENWIDBCKH-UHFFFAOYSA-N
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Description

N-(4-chloro-2,5-dimethoxyphenyl)-3,4-dimethoxybenzamide is a chemical compound that belongs to the class of substituted benzamides. It is characterized by the presence of chloro and methoxy groups attached to the benzene ring, which can significantly influence its chemical properties and biological activities.

Properties

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-3,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO5/c1-21-13-6-5-10(7-16(13)24-4)17(20)19-12-9-14(22-2)11(18)8-15(12)23-3/h5-9H,1-4H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLICPENWIDBCKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2OC)Cl)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-3,4-dimethoxybenzamide typically involves the reaction of 4-chloro-2,5-dimethoxyaniline with 3,4-dimethoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2,5-dimethoxyphenyl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.

    Substitution: The chloro group can be substituted by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like sodium azide or thiourea can be used in the presence of a suitable solvent like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of the corresponding aniline derivative.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

N-(4-chloro-2,5-dimethoxyphenyl)-3,4-dimethoxybenzamide has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For instance, it may act as an inhibitor of certain enzymes involved in metabolic pathways or as an agonist/antagonist of specific receptors. The exact pathways and targets can vary depending on the biological context and the specific application being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2,5-dimethoxyphenyl)morpholine-4-carbothioamide
  • 2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe)
  • N-(4-chloro-2,5-dimethoxyphenyl)-2-(phenylthio)acetamide

Highlighting Uniqueness

N-(4-chloro-2,5-dimethoxyphenyl)-3,4-dimethoxybenzamide is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and biological activity. The presence of both chloro and multiple methoxy groups can enhance its lipophilicity and ability to interact with biological membranes, potentially leading to distinct pharmacological profiles compared to other similar compounds .

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